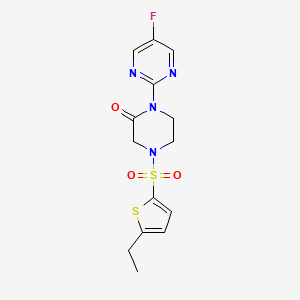

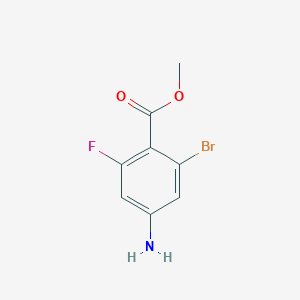

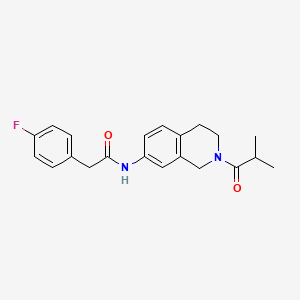

![molecular formula C25H23NO5S B2703233 (3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-19-5](/img/structure/B2703233.png)

(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H23NO5S and its molecular weight is 449.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Bromination Reactions

The synthesis of related compounds involves selective bromination and O-demethylation processes. For instance, Çetinkaya et al. (2011) explored the selective O-demethylation during the bromination of a similar compound, leading to the isolation of nine new bromophenol derivatives. This study illustrates the chemical versatility and potential for generating diverse derivatives for further application in scientific research (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

Molecular Docking and DNA Binding

Research on molecular docking and DNA binding aspects provides insights into the interaction between synthesized compounds and biological molecules. Guhathakurta et al. (2017) synthesized a novel Schiff base ligand and its bis(μ-chloro) bridged Cu(II) dimer, revealing its efficacy in binding to CT DNA. This demonstrates the potential for such compounds to interact with genetic material, which could be leveraged in therapeutic or analytical applications (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).

Antioxidant Activities

The antioxidant properties of related phenol derivatives have been explored, highlighting their potential in mitigating oxidative stress. Artunç et al. (2020) synthesized derivatives from (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone, showing significant antioxidant activities. Such properties suggest their use as leads for developing novel antioxidants (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Inhibitory Effects on Enzymatic Activities

Compounds similar to the one inquired have been studied for their inhibitory effects on human cytosolic carbonic anhydrase II, a crucial enzyme in physiological processes. Balaydın et al. (2012) synthesized bromophenol derivatives that showed significant inhibitory capacities, indicating the potential for developing novel inhibitors for medical conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Catalytic Applications

The catalytic applications of related compounds are evidenced by Martins et al. (2016), who synthesized a sulfonated Schiff base dimethyltin(IV) coordination polymer. This compound was applied as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions, showcasing its potential in green chemistry and organic synthesis (Martins, Hazra, Silva, & Pombeiro, 2016).

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-16-9-11-19(13-17(16)2)26-15-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-10-12-21(30-3)22(14-18)31-4/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSUBKMWTTXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

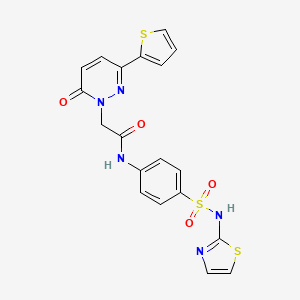

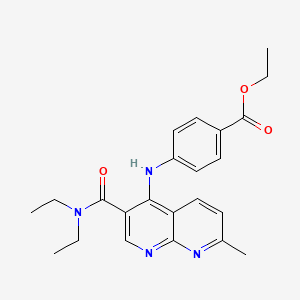

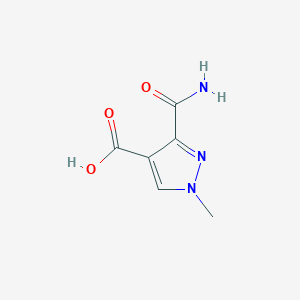

![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)

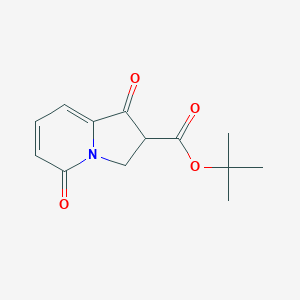

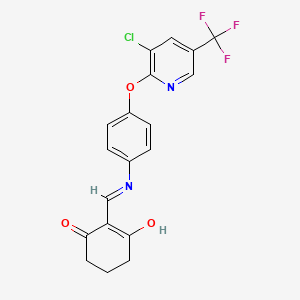

![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)

amine](/img/structure/B2703170.png)